molecular formula C16H17N3O4 B4698930 N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4698930
M. Wt: 315.32 g/mol
InChI Key: STLHXAWNNQEELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as DCMU, is a chemical compound that is widely used in scientific research. DCMU is a herbicide that inhibits photosynthesis by blocking the electron transport chain in chloroplasts. In addition to its use as a herbicide, DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.

Mechanism of Action

N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in a buildup of electrons in the chloroplasts, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of photosynthesis, the induction of oxidative stress, and the disruption of membrane function. N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been shown to affect the expression of genes involved in photosynthesis and stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for photosystem II, which allows researchers to study the electron transport chain in chloroplasts with a high degree of precision. However, N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea is also toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, including the development of new herbicides based on its structure, the study of its effects on other organisms besides plants, and the exploration of its potential applications in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea and its effects on cellular function.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been used in a variety of scientific research applications, including the study of photosynthesis, plant physiology, and the effects of herbicides on the environment. N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been used as a tool to study the electron transport chain in chloroplasts and the mechanism of action of photosystem II.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-5-4-6-11(2)15(10)18-16(20)17-13-8-7-12(19(21)22)9-14(13)23-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLHXAWNNQEELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.